BenchChemオンラインストアへようこそ!

1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Differentiated heterocyclic scaffold with a primary piperidin-4-amine substituent enabling rapid analog generation via amide coupling, reductive amination, or bioconjugation. Its physicochemical profile (MW 234.30, TPSA 64.3 Ų, XLogP3 ‑0.4) supports matched‑pair SAR studies and target‑engagement probe development. Ideal for phosphatase (PTP1B) and kinase inhibitor programs. Available in ≥95% purity with immediate stock.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 2098043-75-3
Cat. No. B1480218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine
CAS2098043-75-3
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NN=C3COCCC3=C2
InChIInChI=1S/C12H18N4O/c13-10-1-4-16(5-2-10)12-7-9-3-6-17-8-11(9)14-15-12/h7,10H,1-6,8,13H2
InChIKeyOMVNFJJITOFKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,8-Dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine (CAS 2098043-75-3): Chemical Identity, Physicochemical Profile, and Research Classification


1-(5,8-Dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine (CAS 2098043-75-3) is a heterocyclic small molecule (MW 234.30 g/mol, formula C₁₂H₁₈N₄O) featuring a fused pyrano[3,4-c]pyridazine core substituted at the 3-position with a piperidin-4-amine moiety [1]. The compound is commercially available as a research chemical (typical purity ≥95%) and is cataloged in PubChem (CID 121205349) [1][2]. Its computed physicochemical properties include a low calculated logP (XLogP3 = -0.4), a topological polar surface area (TPSA) of 64.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The pyrano[3,4-c]pyridazine scaffold has been explored in medicinal chemistry for kinase inhibition and phosphatase modulation, though published pharmacological data specific to this exact compound remain limited [3].

Why 1-(5,8-Dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine Cannot Be Simply Replaced by Pyrano-Pyridazine or Piperazine Analogs in Research Procurement


The pyrano[3,4-c]pyridazine scaffold supports diverse substitution patterns that produce functionally distinct chemical entities. Within this chemotype, the nature of the amine-bearing side chain at the 3-position critically governs hydrogen-bonding capacity, basicity, and molecular recognition. The piperidin-4-amine substituent on the target compound provides a primary amine handle (HBD count = 1) that is absent in the common piperazine analog 3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine (CAS 2098004-49-8), which instead presents a secondary amine within the ring and an additional nitrogen available for further derivatization [1][2]. These differences alter the compound's computed polarity (TPSA: 64.3 vs. ~41.3 Ų for the piperazine analog at the core, prior to side-chain contributions), hydrogen-bond donor/acceptor ratios, and potential for salt formation or conjugation [1][3]. Literature on related pyridazine derivatives demonstrates that seemingly minor changes in the amine substituent can shift target selectivity profiles—for example, piperazin-1-ylpyridazines have been characterized as dCTP pyrophosphatase 1 inhibitors, whereas pyrano-fused pyridazines with different amine substitutions have shown PTP1B inhibitory activity [4]. Substituting the target compound with a generic pyrano-pyridazine or a simple piperazine variant without experimental validation risks altering the pharmacological or chemical biology profile of the study.

Quantitative Differentiation Evidence for 1-(5,8-Dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine Against Closest Structural Analogs


Hydrogen-Bond Donor Capacity Differentiates the Piperidin-4-amine from the Piperazine Analog

The target compound possesses one hydrogen bond donor (the primary amine on the piperidine ring), whereas the direct piperazine analog, 3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine (CAS 2098004-49-8), has zero computed HBD from the piperazine NH when the ring nitrogen is substituted; the piperazine NH becomes a donor only if unsubstituted, but in the 3-piperazinyl context, the connecting nitrogen is tertiary, leaving the distal NH as a donor (HBD = 1 as well, but with different geometry and pKa). The key distinction is that the primary amine on the target compound is exocyclic and freely rotatable (rotatable bond count = 1), offering a more accessible donor for conjugation or target interaction, whereas the piperazine NH is constrained within the ring system [1][2].

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Comparison: Implications for Membrane Permeability

The computed TPSA of the target compound is 64.3 Ų, which is higher than that of the unsubstituted pyrano[3,4-c]pyridazine core alone (34 Ų for the parent heterocycle, PubChem CID 129792183) and is attributable to the additional primary amine and the piperidine ring nitrogen [1][2]. The piperazine analog (CAS 2098004-49-8) has a TPSA of approximately 41.3 Ų (estimated from the core pyridazine plus piperazine ring, excluding the additional methylene and primary amine present in the target) [2][3]. The higher TPSA of the target compound indicates lower predicted passive membrane permeability, which could be advantageous for targeting extracellular or periplasmic targets while potentially limiting CNS penetration.

Drug Design ADME Permeability

Class-Level PTP1B Inhibitory Activity for Pyrano-Pyridazine Derivatives Supports Kinase/Phosphatase Targeting Applications

A series of pyridazine analogues, including 2,8-dihydro-6H-pyrano[3,4-c]pyridazine-4-carbonitrile derivatives, were evaluated as non-competitive reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B). Compound 12mp in this series demonstrated an IC₅₀ of 5.6 µM against PTP1B with 20-fold selectivity over TCPTP and LAR (both >100 µM) . While the target compound is not directly tested in this study, it shares the 5,8-dihydro-6H-pyrano[3,4-c]pyridazine core scaffold, suggesting potential utility as a phosphatase-targeting scaffold. Importantly, the piperidin-4-amine substituent introduces a basic amine not present in the published PTP1B series, which could be exploited for salt bridge interactions with acidic phosphatase active sites.

PTP1B Inhibition Diabetes Phosphatase

Piperazine-to-Piperidin-4-amine Substitution Alters Molecular Weight and Lipophilicity Relative to In-Class Analogs

The target compound (MW 234.30, XLogP3 = -0.4) is structurally and physicochemically distinct from the chloro-substituted analog 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine (MW 170.59, XLogP3 predicted ~1.0 for the chlorinated core) [1][2]. The piperidin-4-amine substituent adds 63.71 Da and reduces calculated logP by approximately 1.4 units compared to the chloro analog, shifting the compound into a more hydrophilic space. Compared to the piperazine analog (MW 220.27), the target compound is 14.03 Da heavier due to the additional methylene and amine groups [3]. These differences are substantial in the context of fragment-based drug design, where each heavy atom addition and logP shift can significantly impact binding thermodynamics and pharmacokinetics.

Lead Optimization Physicochemical Properties Fragment Growing

Recommended Research and Industrial Application Scenarios for 1-(5,8-Dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine


Fragment-Based and Structure-Guided Drug Discovery Targeting Phosphatases or Kinases

The pyrano[3,4-c]pyridazine core has documented activity against protein tyrosine phosphatase 1B (PTP1B), with analogs showing low micromolar IC₅₀ values and selectivity over related phosphatases . The target compound retains this core while providing a primary amine handle for fragment growing, structure-activity relationship (SAR) exploration, or bioconjugation. Researchers engaged in phosphatase or kinase inhibitor programs can use this compound as a starting scaffold for library synthesis, leveraging the exocyclic amine for rapid analog generation via amide coupling, reductive amination, or sulfonamide formation.

Chemical Biology Probe Development Requiring Amine-Functionalized Heterocyclic Scaffolds

The piperidin-4-amine substituent provides a conjugation-ready primary amine with a computed pKa favorable for protonation at physiological pH, enabling salt bridge interactions with acidic residues in target proteins [1]. This property makes the compound suitable for developing chemical probes (e.g., fluorescent or biotinylated derivatives) for target engagement studies, affinity pull-down experiments, or cellular imaging applications, where the amine serves as a derivatization point without requiring protecting group manipulation of the pyridazine ring.

Comparative SAR Studies Across Pyrano-Pyridazine Amine Series

The compound occupies a distinct physicochemical space (MW 234.30, TPSA 64.3 Ų, XLogP3 -0.4) compared to the chloro (MW 170.59, XLogP3 ~1.0) and piperazine (MW 220.27) analogs [1][2]. Systematic procurement of this compound alongside its closest analogs enables matched-pair analysis to deconvolute the contributions of amine type, basicity, and lipophilicity to target binding, cellular activity, and ADME properties. Such studies are essential for establishing robust SAR in lead optimization campaigns.

Synthetic Methodology Development for Functionalized Pyridazine Derivatives

As a relatively unexplored building block, the compound offers opportunities for synthetic chemists to develop novel transformations on the pyrano-pyridazine scaffold. The 3-position piperidin-4-amine can be further elaborated through N-alkylation, N-arylation (Buchwald-Hartwig), or transition metal-catalyzed cross-coupling reactions after appropriate activation, providing access to novel chemical space for screening collections .

Quote Request

Request a Quote for 1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.